Acetic acid;2-prop-2-enylsulfanylethanol
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Overview
Description
Acetic acid;2-prop-2-enylsulfanylethanol is a compound that combines the properties of acetic acid and 2-prop-2-enylsulfanylethanol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly found in vinegar 2-prop-2-enylsulfanylethanol is an organic compound containing both an alcohol and a thioether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-prop-2-enylsulfanylethanol typically involves the esterification of acetic acid with 2-prop-2-enylsulfanylethanol. This reaction can be catalyzed by an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where acetic acid and 2-prop-2-enylsulfanylethanol are mixed in the presence of an acid catalyst. The reaction mixture is then heated to the required temperature to facilitate the esterification process. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-prop-2-enylsulfanylethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group of the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group of the 2-prop-2-enylsulfanylethanol can be substituted with other functional groups using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, tosyl chloride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Acetic acid;2-prop-2-enylsulfanylethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and thioethers.
Biology: Investigated for its potential antimicrobial properties due to the presence of the thioether group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of acetic acid;2-prop-2-enylsulfanylethanol involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. The ester linkage can be hydrolyzed under acidic or basic conditions to release acetic acid and 2-prop-2-enylsulfanylethanol, which can then exert their individual effects. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Acetic acid;2-prop-2-enylsulfanylethanol can be compared with other similar compounds such as:
Acetic acid;2-prop-2-enylthioethanol: Similar structure but lacks the hydroxyl group, resulting in different reactivity and applications.
Acetic acid;2-prop-2-enylsulfinylethanol:
Acetic acid;2-prop-2-enylsulfonylethanol: Contains a sulfone group, which is more oxidized than the thioether and sulfoxide, resulting in distinct reactivity and applications
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
82937-11-9 |
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Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
acetic acid;2-prop-2-enylsulfanylethanol |
InChI |
InChI=1S/C5H10OS.C2H4O2/c1-2-4-7-5-3-6;1-2(3)4/h2,6H,1,3-5H2;1H3,(H,3,4) |
InChI Key |
UVRVFSYZVWCMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCSCCO |
Origin of Product |
United States |
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